5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride
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Overview
Description
5-Hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride is a chemical compound with the molecular formula C2H8Cl2N6 and a molecular weight of 187.03 g/mol It is known for its unique structure, which includes a 1,2,4-triazole ring substituted with hydrazinyl and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride typically involves the reaction of hydrazine with a suitable precursor containing the triazole ring. One common method involves the reaction of hydrazine hydrate with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to yield different reduced forms.
Substitution: The amine and hydrazinyl groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
5-Hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl and amine groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Similar structure but with a mercapto group instead of an amine group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a carbohydrazide group instead of a hydrazinyl group.
Uniqueness
5-Hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of hydrazinyl and amine groups makes it particularly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
3-hydrazinyl-1H-1,2,4-triazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6.2ClH/c3-1-5-2(6-4)8-7-1;;/h4H2,(H4,3,5,6,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQZODQUKBSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)NN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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